molecular formula C9H8BrN3O B2953748 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1780782-32-2

2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2953748
CAS RN: 1780782-32-2
M. Wt: 254.087
InChI Key: FUUVLQXZVDOYSR-UHFFFAOYSA-N
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Description

“2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one” is a compound with the molecular weight of 175.19 . It is a type of pyrimidine, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrimidines can be achieved through various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines . Another method involves a ZnCl2-catalyzed three-component coupling reaction .


Molecular Structure Analysis

The molecular structure of “2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one” can be represented by the Inchi Code: 1S/C9H9N3O/c10-6-7-5-9(13)12-4-2-1-3-8(12)11-7/h1-5H,6,10H2 .


Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines .

Scientific Research Applications

Synthesis Techniques

  • Halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones, including bromo derivatives, have been synthesized through thermal cyclization and decarboxylation processes. These compounds have been characterized using 1H NMR and 13C NMR techniques, providing insights into their structural properties (Molnár et al., 2009).

Green Chemistry Approaches

  • An array of 4H-pyrido[1,2-a]pyrimidin-4-ones, similar to the compound , have been synthesized under solvent-free conditions. This method, catalyzed by nontoxic BiCl3, represents a green chemistry approach, producing only water and alcohol as co-products (Roslan et al., 2015).

Biological and Pharmaceutical Research

  • In the context of drug discovery and pharmaceutical research, pyrido[1,2-a]pyrimidin-4-ones have shown a range of biological properties. They have been associated with gastroprotective effects and other potential therapeutic applications. Studies have investigated their cytoprotective effects against mucosal lesions (Hermecz et al., 1992).

Chemical Properties and Reactions

  • Pyrido[1,2-a]pyrimidin-4-ones have also been studied for their chemical reactivities, such as their behavior in nucleophilic reactions and cyclization processes. These studies contribute to a deeper understanding of their chemical properties and potential applications in various fields of chemistry (Fülöp et al., 1979).

Novel Synthesis Methods

  • Innovative methods for synthesizing derivatives of pyrido[1,2-a]pyrimidin-4-ones, including the use of ethylene glycol as a solvent, have been developed. These methods emphasize environmentally friendly and efficient approaches to chemical synthesis (Hussain & Liu, 2020).

properties

IUPAC Name

2-(aminomethyl)-7-bromopyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c10-6-1-2-8-12-7(4-11)3-9(14)13(8)5-6/h1-3,5H,4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUVLQXZVDOYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1Br)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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